Dehydro-Gamma-Tocopherol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

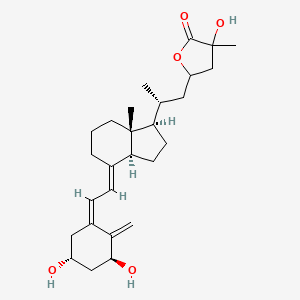

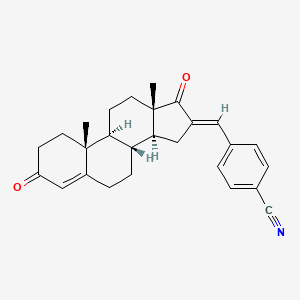

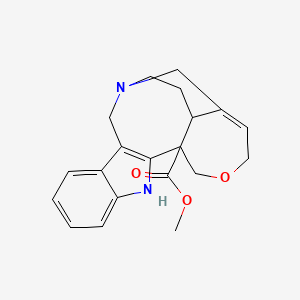

Dehydro-gamma-tocopherol is a tocopherol. It has a role as a metabolite.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Chemical Characteristics

Dehydro-Gamma-Tocopherol has been identified in various Stemona species, with its antioxidant capacities comparable to that of alpha-tocopherol. The distinctive double bond between C-3 and C-4 and the various C-methylations of the aromatic ring in these species reflect differences in methyltransferase activities and are considered a typical chemical character of the genus. These findings suggest a potential role of dehydro-Gamma-Tocopherol in botanical and pharmaceutical research related to the Stemona genus (Brem et al., 2004).

Biological Activities and Health Implications

Gamma-tocopherol, a major form of vitamin E in the diet, has drawn attention for its unique features that distinguish it from alpha-tocopherol. Studies indicate that gamma-tocopherol may play a significant role in human health, providing anti-inflammatory properties and potentially contributing to the prevention of cardiovascular diseases and prostate cancer. This form of vitamin E has been shown to inhibit cyclooxygenase activity and possesses natriuretic activity, which could be of physiological importance (Jiang et al., 2001). Additionally, gamma-tocopherol has been reported to induce cell death in human prostate cancer cells by interrupting sphingolipid synthesis, indicating a potential for its use as an anticancer agent (Jiang et al., 2004).

Involvement in Stress Responses

Dehydro-Gamma-Tocopherol, specifically gamma-tocopherol, has been studied for its involvement in stress responses in plants. In transgenic tobacco plants, it was observed that the presence of gamma-tocopherol played a specific role in abiotic stress responses. The study found that silencing of gamma-tocopherol methyltransferase activity, leading to increased levels of gamma-tocopherol, resulted in improved performance under stress conditions induced by sorbitol or methyl viologen. This suggests that gamma-tocopherol could have protective effects against oxidative stress and could be crucial for plant resilience under adverse environmental conditions (Abbasi et al., 2007).

Potential for Inflammation and Cancer Prevention

Gamma-tocopherol has been observed to have anti-inflammatory activities in vivo. It inhibits the synthesis of proinflammatory eicosanoids and attenuates inflammation-mediated damage, which provides evidence of its potential for disease prevention and therapy (Jiang et al., 2003). Moreover, the potential for its use in cancer prevention is also highlighted, with studies indicating its inhibitory effect on lung cancer growth in mice (Lambert et al., 2009).

Eigenschaften

Produktname |

Dehydro-Gamma-Tocopherol |

|---|---|

Molekularformel |

C28H46O2 |

Molekulargewicht |

414.7 g/mol |

IUPAC-Name |

2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chromen-6-ol |

InChI |

InChI=1S/C28H46O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h16,18-22,29H,8-15,17H2,1-7H3 |

InChI-Schlüssel |

BIXWVSLNTIFDQN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C2C=CC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1252421.png)

![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)

![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)

![[1,2-Diacetyloxy-1-(6-oxo-2,3-dihydropyran-2-yl)heptan-3-yl] acetate](/img/structure/B1252432.png)